molecular formula C16H33NO7 B8178885 Boc-MeN-PEG5-OH

Boc-MeN-PEG5-OH

Cat. No.: B8178885
M. Wt: 351.44 g/mol
InChI Key: CHUXTVQLCQAZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-MeN-PEG5-OH: is a compound with the chemical name tert-Butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)(methyl)carbamate . It is a polyethylene glycol (PEG) derivative that contains a tert-butoxycarbonyl (Boc) protected amine group and a terminal hydroxyl group. This compound is widely used in various scientific research applications due to its unique properties, including its solubility, stability, and ability to enhance the bioavailability of therapeutic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-MeN-PEG5-OH typically involves the reaction of polyethylene glycol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the Boc-protected PEG derivative. The reaction can be summarized as follows:

    Starting Materials: Polyethylene glycol, tert-butyl chloroformate, triethylamine.

    Reaction Conditions: Room temperature, solvent-free or in an organic solvent such as dichloromethane.

    Procedure: The polyethylene glycol is dissolved in the solvent, and triethylamine is added to the solution. Tert-butyl chloroformate is then added dropwise to the reaction mixture while stirring. .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Boc-MeN-PEG5-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Pyridinium chlorochromate, potassium permanganate.

Major Products:

Scientific Research Applications

Boc-MeN-PEG5-OH is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. The Boc-protected amine group allows for selective deprotection and further functionalization.

    Biology: It is used in the modification of biomolecules, such as proteins and peptides, to improve their solubility and stability. The PEG moiety enhances the biocompatibility of these molecules.

    Medicine: It is used in drug delivery systems to improve the bioavailability and pharmacokinetics of therapeutic agents. The PEGylation of drugs can reduce their immunogenicity and increase their circulation time in the body.

    Industry: It is used in the development of new materials, such as hydrogels and coatings, due to its hydrophilic and biocompatible properties .

Mechanism of Action

The mechanism of action of Boc-MeN-PEG5-OH involves the following steps:

    Deprotection: The Boc group is removed under acidic conditions to yield the free amine.

    Functionalization: The free amine can undergo further chemical reactions to introduce new functional groups or linkers.

    PEGylation: The PEG moiety enhances the solubility, stability, and biocompatibility of the modified molecules. .

Comparison with Similar Compounds

Boc-MeN-PEG5-OH can be compared with other similar compounds, such as:

    Boc-NH-PEG5-OH: This compound contains a Boc-protected amine group and a terminal hydroxyl group, similar to this compound. it does not have the methyl group attached to the nitrogen atom.

    Boc-NH-PEG5-COOH: This compound contains a Boc-protected amine group and a terminal carboxyl group. It is used in similar applications but provides different functionalization options.

    Boc-NH-PEG5-NHS: This compound contains a Boc-protected amine group and a terminal N-hydroxysuccinimide ester group.

Uniqueness: this compound is unique due to the presence of the methyl group attached to the nitrogen atom, which can influence its reactivity and the properties of the resulting derivatives. This compound offers a versatile solution for enhancing the properties of therapeutic molecules and improving their bioavailability .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO7/c1-16(2,3)24-15(19)17(4)5-7-20-9-11-22-13-14-23-12-10-21-8-6-18/h18H,5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUXTVQLCQAZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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